1,3-Difluoro-5-propylbenzene
Overview
Description
1,3-Difluoro-5-propylbenzene is an organic compound with the molecular formula C9H10F2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a propyl group is attached at the 5 position. This compound is a colorless to almost colorless clear liquid with a boiling point of approximately 170°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-propylbenzene can be synthesized through various methods. One common method involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene. This process typically uses a catalyst and specific reaction conditions to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure efficiency and high yield. The reaction conditions are carefully controlled to maintain the desired product quality and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The propyl group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction reactions to modify the aromatic ring or the propyl group.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Products with oxidized propyl groups, such as carboxylic acids or aldehydes.
Reduction: Reduced aromatic rings or modified propyl groups.
Scientific Research Applications
1,3-Difluoro-5-propylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their biological interactions.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-propylbenzene involves its interaction with various molecular targets. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The propyl group can also affect the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the propyl group, making it less hydrophobic.
1,3-Difluoro-2-propylbenzene: The propyl group is attached at a different position, affecting its reactivity.
1,4-Difluoro-5-propylbenzene: The fluorine atoms are positioned differently, altering its chemical properties.
Properties
IUPAC Name |
1,3-difluoro-5-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNQJKYTXEYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597059 | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183245-00-3 | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Difluoro-5-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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